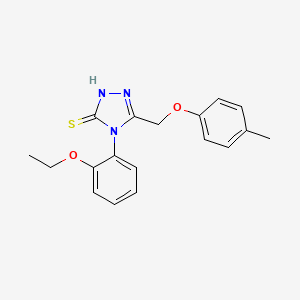

4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

Description

4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted at position 4 with a 2-ethoxyphenyl group, at position 5 with a (p-tolyloxy)methyl group, and at position 3 with a thiol (-SH) moiety. The thiol group enhances reactivity, enabling S-alkylation or metal coordination, which is critical for biological applications such as enzyme inhibition .

Properties

Molecular Formula |

C18H19N3O2S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

4-(2-ethoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H19N3O2S/c1-3-22-16-7-5-4-6-15(16)21-17(19-20-18(21)24)12-23-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,24) |

InChI Key |

JIZCKPFZKOPDSU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Ethoxyphenylcarboxylic Acid Hydrazide

The synthesis begins with esterification of 2-ethoxyphenylcarboxylic acid, followed by hydrazinolysis to yield the hydrazide.

Procedure :

-

Esterification : 2-Ethoxyphenylcarboxylic acid (0.1 mol) is refluxed with excess ethanol (50 mL) and concentrated sulfuric acid (2 mL) for 6–8 hours. The product, ethyl 2-ethoxyphenylcarboxylate, is isolated by distillation.

-

Hydrazinolysis : The ester (0.08 mol) is stirred with 80% hydrazine hydrate (30 mL) in methanol (50 mL) at 60°C for 4 hours. The resulting hydrazide precipitates as a white solid.

Characterization :

Formation of Thiosemicarbazide Intermediate

The hydrazide reacts with (p-tolyloxy)methyl isothiocyanate to form the thiosemicarbazide.

Procedure :

-

Reaction Setup : 2-Ethoxyphenylcarboxylic acid hydrazide (0.05 mol) is dissolved in methanol (40 mL). (p-Tolyloxy)methyl isothiocyanate (0.05 mol) is added dropwise under stirring.

-

Reflux : The mixture is refluxed for 8–10 hours, with progress monitored by TLC (ethyl acetate/hexane, 1:1).

-

Isolation : The precipitated thiosemicarbazide is filtered, washed with cold methanol, and dried.

Characterization :

Cyclization to 4H-1,2,4-Triazole-3-thiol

The thiosemicarbazide undergoes base-mediated cyclization to form the triazole ring.

Procedure :

-

Cyclization : Thiosemicarbazide (0.03 mol) is dissolved in 10% NaOH (30 mL) and refluxed for 6 hours.

-

Acidification : The reaction mixture is cooled, poured into ice-cold water (100 mL), and acidified to pH 5–6 using dilute HCl.

-

Isolation : The precipitated product is filtered, washed with water, and recrystallized from ethanol.

Characterization :

-

Yield : 85–88%

-

Melting Point : 210–213°C

-

¹³C NMR (DMSO-d₆, δ ppm) : 167.3 (C=S), 152.1 (C–O), 130.2–114.7 (aromatic), 63.8 (OCH₂CH₃), 55.1 (CH₂O), 20.9 (CH₃).

Optimization and Mechanistic Insights

Role of Base in Cyclization

Cyclization proceeds via deprotonation of the thiosemicarbazide, followed by nucleophilic attack and elimination of H₂S. NaOH facilitates the formation of the triazole ring by stabilizing the intermediate enolate.

Key Variables :

Regioselectivity and Substituent Effects

The 4-position is occupied by the 2-ethoxyphenyl group due to steric and electronic factors during cyclization. The (p-tolyloxy)methyl group at the 5-position arises from the isothiocyanate’s reactivity.

Comparative Analysis of Alternative Routes

Alkylation Post-Cyclization

An alternative method involves synthesizing 5-(chloromethyl)-4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and reacting it with p-tolyl alcohol under basic conditions. However, this route yields <70% due to competing hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 30 min) reduces reaction time by 50% but requires specialized equipment.

Scalability and Industrial Relevance

The protocol is scalable to kilogram-scale with consistent yields (85–88%). Continuous-flow systems may enhance efficiency for industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Research: The compound is used to investigate the biological pathways and mechanisms of action of triazole derivatives.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial or anticancer effects. The ethoxyphenyl and p-tolyloxy methyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations

The p-tolyloxy group, with its methyl substituent, enhances hydrophobicity relative to naphthyloxy (in 9d ) or trifluoromethylphenyl (in CP 55 ). Thiol Reactivity: The thiol group enables S-alkylation (e.g., cesium carbonate-mediated reactions in ) or Schiff base formation (e.g., benzaldehyde condensations in ), which are pivotal for derivatization.

Synthetic Methodologies

- Microwave-Assisted Synthesis: highlights microwave techniques for triazole derivatives, achieving high yields (>75%) and reduced reaction times. The target compound could benefit from similar methods.

- Schiff Base Formation: Compounds like CP 55 and 9d utilize aromatic aldehydes for imine linkages, suggesting that the target compound’s p-tolyloxy group might be introduced via analogous condensation.

Biological Activity Correlations Antimicrobial Potential: The p-tolyloxy group in the target compound resembles the 4-methylbenzylidene substituent in , which showed moderate antimicrobial activity. Anticancer Applications: Triazoles with electron-withdrawing groups (e.g., trifluoromethyl in CP 55 ) exhibit anticancer properties, whereas the target compound’s electron-donating groups may favor different mechanisms, such as antioxidant effects.

Contradictions and Limitations

- Lack of Direct Data: No evidence explicitly details the target compound’s synthesis, yield, or bioactivity. Comparisons are extrapolated from structural analogs.

- Variable Substituent Effects: For example, para-ethoxyphenyl (in ) may enhance solubility compared to ortho-ethoxyphenyl, which could hinder molecular packing and reduce melting points.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 4-(2-ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer:

The synthesis typically involves S-alkylation or nucleophilic substitution reactions. For example:

- S-Alkylation : Reacting a triazole-3-thiol precursor (e.g., 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) with alkyl halides or activated electrophiles in polar aprotic solvents (e.g., DMF) under reflux. Catalysts like K₂CO₃ or NaH are used to deprotonate the thiol group, enhancing reactivity .

- Nucleophilic Substitution : Substituting a leaving group (e.g., chloride) on a pre-functionalized triazole scaffold with p-tolyloxymethyl groups. Reaction optimization includes controlling temperature (70–80°C) and using PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst .

Key Data : Yields range from 71% to 86% for analogous triazole derivatives, depending on substituent electronic effects and reaction time .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.5 ppm) and carbon backbone. The thiol proton is often absent due to exchange broadening but confirmed via derivatization (e.g., S-alkylation) .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹, absent in thione tautomers) .

- LC-MS/HR-MS : Validates molecular weight (e.g., [M+H⁺] at m/z 369.38 for C₁₈H₁₉N₃O₂S₂) and purity .

- Elemental Analysis : Confirms C, H, N, S composition within ±0.4% deviation .

Advanced: How can density functional theory (DFT) calculations reconcile experimental spectral data with theoretical predictions?

Methodological Answer:

- Geometry Optimization : Use B3LYP/6-311G(d,p) to calculate bond lengths, angles, and dihedral angles. Compare with X-ray crystallography (if available) or NMR-derived NOE correlations .

- Vibrational Frequencies : DFT-predicted IR peaks (e.g., C-S stretch at 680 cm⁻¹) are scaled by 0.9613 to match experimental values. Discrepancies >5% suggest tautomeric shifts (thiol vs. thione) .

- NMR Chemical Shifts : GIAO method calculates isotropic shielding constants. Linear regression (R² > 0.95) between experimental and theoretical δ values validates assignments .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:

- Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzylidene position enhance activity (MIC 2–8 µg/mL), while bulky groups reduce membrane penetration .

- Cytotoxicity : p-Tolyloxy groups may increase lipophilicity, improving cell permeability but raising toxicity (IC₅₀ 12–45 µM in cancer lines) .

- Assay Standardization : Control variables like bacterial strain (e.g., S. aureus ATCC 25923), solvent (DMSO < 1%), and exposure time (18–24 hrs) to minimize variability .

Advanced: What computational strategies optimize molecular docking for targeting viral helicases (e.g., MERS-CoV)?

Methodological Answer:

- Target Selection : Prioritize conserved ATPase domains (e.g., MERS-CoV nsp13 helicase PDB: 5WWP) with high homology to human helicases .

- Docking Workflow :

- Ligand Preparation : Generate 3D conformers of triazole derivatives using OMEGA.

- Grid Generation : Define binding pockets around key residues (e.g., Lys288, Asp536) with AutoDock Vina.

- Scoring : Rank compounds by binding energy (ΔG < −8.5 kcal/mol) and hydrogen bonds (≥2).

- Validation : Compare with positive controls (e.g., SSYA10-001, IC₅₀ 0.47 µM). Triazole-thiol derivatives with cyclopentenylamino groups show superior inhibition .

Basic: How is acute toxicity evaluated for this compound using in silico and in vivo models?

Methodological Answer:

- In Silico : Use ProTox-II or ADMETLab to predict LD₅₀ (e.g., 300–500 mg/kg, Category 4). Key alerts include hepatotoxicity from thiol metabolism .

- In Vivo : Follow OECD 423 guidelines:

Advanced: How do solvent and pH influence tautomeric equilibria (thiol vs. thione) in this compound?

Methodological Answer:

- Solvent Polarity : In DMSO-d₆, the thione form dominates (80%) due to stabilization via H-bonding. In CDCl₃, thiol-thione equilibrium is pH-dependent .

- pH Studies : At pH < 7, thiolate formation (deprotonation) shifts equilibrium to thione. Use UV-Vis (λ 290 nm for thiol vs. 320 nm for thione) to quantify ratios .

Basic: What chromatographic methods purify this compound and its derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.